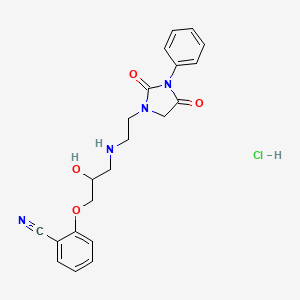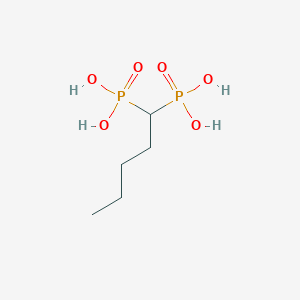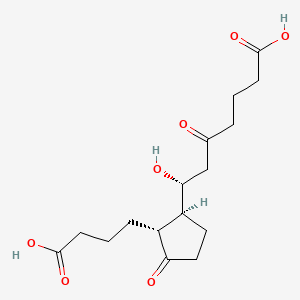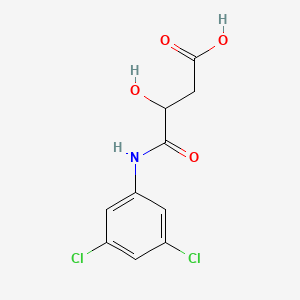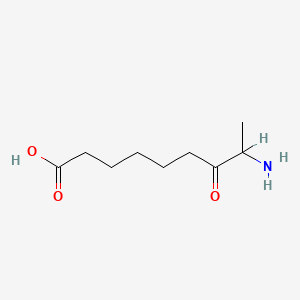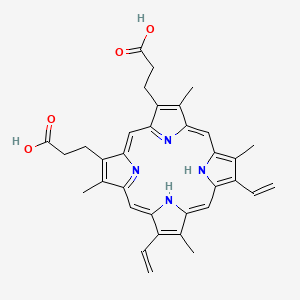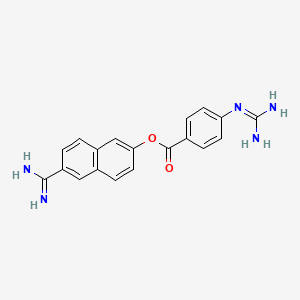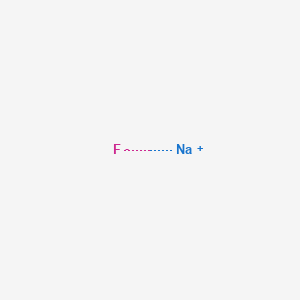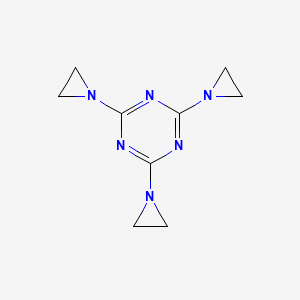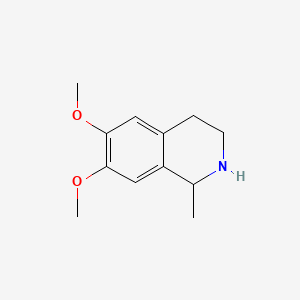
小长春花碱
描述
Minovine is a natural product found in Vinca minor with data available.
科学研究应用
合成和转化
- 小长春花碱,小长春花的生物碱,已通过 3-氧代小长春花碱的转化合成。该过程涉及三步反应,包括使用 P2O5、甲基化和用 NaBH4 还原 (Phan Đình Châu, 2014).
- 小长春花碱两种对映异构体的有效合成已被详细描述,重点介绍串联分子内 Diels-Alder/1,3-偶极环加成反应作为关键步骤。该过程对于理解小长春花碱的对映体完整性非常重要 (Z. Yuan, H. Ishikawa, D. Boger, 2005).
神经保护特性
- 米诺环素与小长春花碱密切相关,在神经退行性疾病和中枢神经系统 (CNS) 损伤的各种实验模型中表现出神经保护特性。它尚未在病毒性脑炎中得到测试,但显示出作为神经保护剂的潜力 (S. Richardson-Burns, K. Tyler, 2005).
神经退行性疾病的治疗潜力
- 米诺环素在具有炎症基础的各种疾病的实验模型中显示出疗效,包括帕金森病、亨廷顿病和多发性硬化症等神经退行性疾病。它抑制恶性细胞生长和病毒复制以及防止骨吸收的能力支持将其作为治疗方法进行评估 (N. Garrido-Mesa, A. Zarzuelo, J. Gálvez, 2013).
在实验性自身免疫性脑脊髓炎中的应用
- 米诺环素在治疗实验性自身免疫性脑脊髓炎(多发性硬化的动物模型)中的应用已得到探索。米诺环素治疗抑制了持续的疾病活动并限制了疾病进展,证明了其作为复发缓解型多发性硬化症治疗剂的潜力 (N. Popovic, A. Schubart, B. Goetz, et al., 2002).
治疗卵巢癌的潜力
- 米诺环素在体外和体内抑制卵巢癌的生长,表明其在卵巢癌治疗中的潜力。它影响细胞增殖、细胞周期进程、凋亡、肿瘤增殖指数、血管生成和总体肿瘤生长 (M. Pourgholami, A. H. Mekkawy, S. Badar, D. Morris, 2012).
属性
产品名称 |
Minovine |
|---|---|
分子式 |
C22H28N2O2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
methyl 12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3 |
InChI 键 |
ZGZYTLPCBNDYNE-UHFFFAOYSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
规范 SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
同义词 |
minovine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


